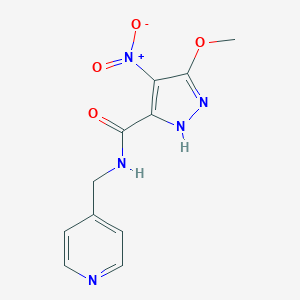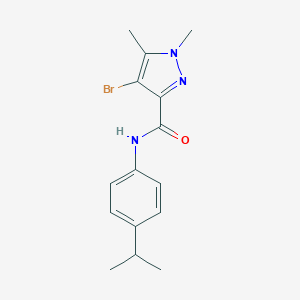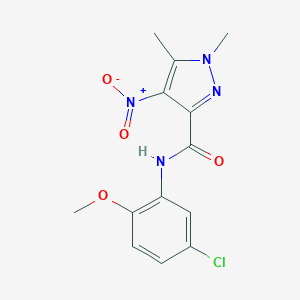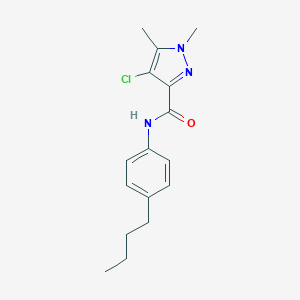
N-(4-butylphenyl)-4-chloro-1,5-dimethyl-1H-pyrazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-butylphenyl)-4-chloro-1,5-dimethyl-1H-pyrazole-3-carboxamide, also known as BPC-157, is a synthetic peptide with a molecular weight of 1419.7 g/mol. It is a stable gastric pentadecapeptide that has been shown to have a variety of beneficial effects on the body.
Wirkmechanismus
N-(4-butylphenyl)-4-chloro-1,5-dimethyl-1H-pyrazole-3-carboxamide works by stimulating the production of growth factors and cytokines, which promote tissue repair and regeneration. It also has anti-inflammatory effects, which help to reduce inflammation and pain.
Biochemical and Physiological Effects:
N-(4-butylphenyl)-4-chloro-1,5-dimethyl-1H-pyrazole-3-carboxamide has been shown to have a wide range of biochemical and physiological effects. It promotes angiogenesis, which is the formation of new blood vessels, and helps to increase blood flow to damaged tissues. It also stimulates the production of collagen, which is essential for tissue repair and regeneration.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-butylphenyl)-4-chloro-1,5-dimethyl-1H-pyrazole-3-carboxamide has several advantages for lab experiments. It is stable in gastric juice and can be administered orally, which makes it easy to administer to animals. It also has a low toxicity profile and has been shown to be safe in animal studies. However, there are limitations to its use in lab experiments, as it is a synthetic peptide that may not accurately reflect the effects of endogenous peptides in the body.
Zukünftige Richtungen
There are several areas in which further research on N-(4-butylphenyl)-4-chloro-1,5-dimethyl-1H-pyrazole-3-carboxamide is needed. One area of interest is the potential use of N-(4-butylphenyl)-4-chloro-1,5-dimethyl-1H-pyrazole-3-carboxamide in the treatment of inflammatory bowel disease. It has also been suggested that N-(4-butylphenyl)-4-chloro-1,5-dimethyl-1H-pyrazole-3-carboxamide may have a role in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, further studies are needed to determine the optimal dosing and administration of N-(4-butylphenyl)-4-chloro-1,5-dimethyl-1H-pyrazole-3-carboxamide for various conditions.
Synthesemethoden
N-(4-butylphenyl)-4-chloro-1,5-dimethyl-1H-pyrazole-3-carboxamide is synthesized by solid-phase peptide synthesis using standard Fmoc chemistry. The peptide is then purified by reverse-phase high-performance liquid chromatography (HPLC) to obtain a high purity product.
Wissenschaftliche Forschungsanwendungen
N-(4-butylphenyl)-4-chloro-1,5-dimethyl-1H-pyrazole-3-carboxamide has been extensively studied for its therapeutic potential in a variety of conditions. It has been shown to promote healing of various tissues including skin, muscle, and bone. It also has a protective effect on organs such as the liver, pancreas, and brain.
Eigenschaften
Produktname |
N-(4-butylphenyl)-4-chloro-1,5-dimethyl-1H-pyrazole-3-carboxamide |
|---|---|
Molekularformel |
C16H20ClN3O |
Molekulargewicht |
305.8 g/mol |
IUPAC-Name |
N-(4-butylphenyl)-4-chloro-1,5-dimethylpyrazole-3-carboxamide |
InChI |
InChI=1S/C16H20ClN3O/c1-4-5-6-12-7-9-13(10-8-12)18-16(21)15-14(17)11(2)20(3)19-15/h7-10H,4-6H2,1-3H3,(H,18,21) |
InChI-Schlüssel |
HHVNSXDDCUNPBL-UHFFFAOYSA-N |
SMILES |
CCCCC1=CC=C(C=C1)NC(=O)C2=NN(C(=C2Cl)C)C |
Kanonische SMILES |
CCCCC1=CC=C(C=C1)NC(=O)C2=NN(C(=C2Cl)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



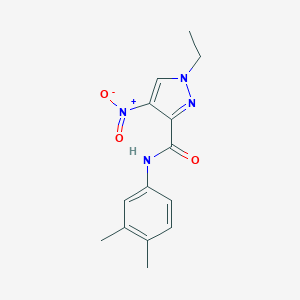
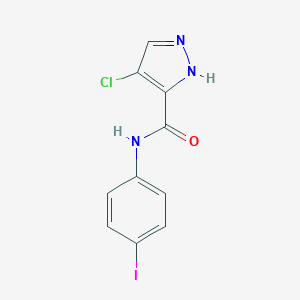
![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N-methylbiphenyl-4-carboxamide](/img/structure/B213540.png)
![4-bromo-1,5-dimethyl-N-[1-(4-methylphenyl)ethyl]-1H-pyrazole-3-carboxamide](/img/structure/B213544.png)
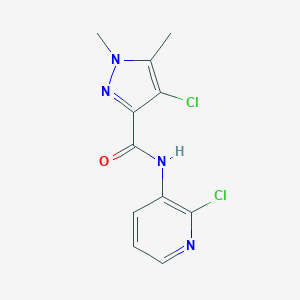
![N-(4-sec-butylphenyl)-2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetamide](/img/structure/B213547.png)
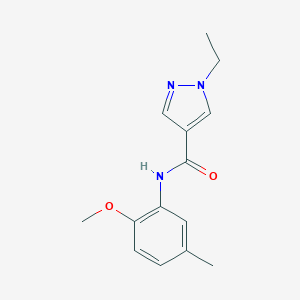
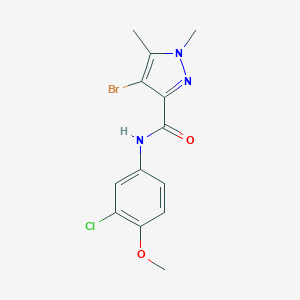
![5-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-[4-(methylsulfamoyl)phenyl]furan-2-carboxamide](/img/structure/B213550.png)
![N-(3-ethylphenyl)-5-[(4-fluorophenoxy)methyl]furan-2-carboxamide](/img/structure/B213553.png)
